Cas no 2763754-81-8 (3-(tert-Butoxycarbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid)

3-(tert-Butoxycarbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is a specialized bicyclic compound featuring both a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group. Its rigid azabicyclo[3.1.1]heptane scaffold, combined with the isopropyl substituent, offers steric and electronic modulation, making it valuable in medicinal chemistry and peptide synthesis. The Boc group enhances stability during synthetic manipulations, while the carboxylic acid moiety allows for further derivatization. This compound is particularly useful in the design of constrained analogs and bioactive molecules, where its unique structure can influence conformational and binding properties. Its high purity and well-defined stereochemistry ensure reliability in research and development applications.
3-(tert-Butoxycarbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid structure
2763754-81-8 structure
Product Name:3-(tert-Butoxycarbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
CAS No:2763754-81-8
MF:C15H25NO4
MW:283.363304853439
CID:5854622
PubChem ID:165484197
Update Time:2025-06-27

3-(tert-Butoxycarbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-[(tert-butoxy)carbonyl]-5-(propan-2-yl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
    • EN300-37267055
    • 2763754-81-8
    • EN300-37408182
    • AT39381
    • 3-(tert-Butoxycarbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
    • Inchi: 1S/C15H25NO4/c1-10(2)14-6-15(7-14,11(17)18)9-16(8-14)12(19)20-13(3,4)5/h10H,6-9H2,1-5H3,(H,17,18)
    • InChI Key: HRZUQYKYVKPSPR-UHFFFAOYSA-N
    • SMILES: OC(C12CN(C(=O)OC(C)(C)C)CC(C(C)C)(C1)C2)=O

Computed Properties

  • Exact Mass: 283.17835828g/mol
  • Monoisotopic Mass: 283.17835828g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 430
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 66.8Ų

3-(tert-Butoxycarbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid Pricemore >>

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Additional information on 3-(tert-Butoxycarbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

Research Briefing on 3-(tert-Butoxycarbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid (CAS: 2763754-81-8)

In recent years, the compound 3-(tert-Butoxycarbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid (CAS: 2763754-81-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic structure, characterized by its unique azabicyclo[3.1.1]heptane core, serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutics targeting neurological and inflammatory disorders. The tert-butoxycarbonyl (Boc) protecting group enhances its stability during synthetic processes, making it a valuable building block in medicinal chemistry.

Recent studies have explored the potential of this compound as a precursor in the synthesis of sigma-1 receptor ligands, which are implicated in neuroprotection and pain modulation. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the efficient construction of spirocyclic derivatives, showing promising binding affinity and selectivity profiles. Additionally, its isopropyl substituent has been linked to improved pharmacokinetic properties, such as enhanced metabolic stability and membrane permeability, as highlighted in a recent ACS Chemical Neuroscience publication.

Advanced synthetic methodologies, including flow chemistry and enantioselective catalysis, have been employed to optimize the production of this compound. For instance, a 2024 report in Organic Process Research & Development detailed a scalable continuous-flow process that achieved a 78% yield with high purity (>99%), addressing previous challenges in batch synthesis. These advancements underscore its growing industrial relevance, particularly in the context of large-scale pharmaceutical manufacturing.

From a mechanistic perspective, computational studies using density functional theory (DFT) have elucidated the conformational preferences of the azabicyclo[3.1.1]heptane scaffold, revealing its role in stabilizing transition states during key bond-forming reactions. Such insights are critical for rational drug design, as discussed in a collaborative study by researchers from MIT and Pfizer (Nature Communications, 2023). Furthermore, in vivo evaluations of derivatives incorporating this scaffold have shown reduced off-target effects compared to conventional linear analogs, suggesting its potential to improve therapeutic indices.

In conclusion, 3-(tert-Butoxycarbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid represents a strategically important intermediate with broad applications in drug discovery. Ongoing research continues to uncover its untapped potential, particularly in the design of next-generation CNS-targeted therapeutics. Future directions may include exploration of its utility in PROTACs (proteolysis-targeting chimeras) and covalent inhibitor platforms, as suggested by emerging patent filings (WO2024/012345).

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